molecular formula C14H18N2O5 B12293697 N2-Cbz-L-homoglutamine

N2-Cbz-L-homoglutamine

Cat. No.: B12293697
M. Wt: 294.30 g/mol
InChI Key: DURMFLXRPFTILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N2-Cbz-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine using benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to maintain the appropriate pH . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale procedures that are scalable and efficient .

Comparison with Similar Compounds

N2-Cbz-L-homoglutamine is similar to other Cbz-protected amino acids, such as N2-Cbz-L-lysine and N2-Cbz-L-ornithine . its unique structure and properties make it particularly useful in specific research applications. The stability of the Cbz group under various conditions and its ease of removal through hydrogenolysis distinguish it from other protecting groups .

Conclusion

This compound is a valuable compound in scientific research, offering versatility and stability in peptide synthesis and other applications. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.

Biological Activity

N2-Cbz-L-homoglutamine is a derivative of homoglutamine that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, is being explored for its roles in various biochemical pathways, particularly in relation to enzyme inhibition and therapeutic applications.

Enzyme Inhibition

One of the primary areas of research surrounding this compound involves its role as an inhibitor of glutaminyl cyclase (QC). QC catalyzes the conversion of N-terminal glutamine residues into pyroglutamic acid, a reaction that plays a crucial role in protein maturation and metabolism. Inhibition of QC can potentially lead to therapeutic benefits in conditions where glutamate metabolism is dysregulated, such as neurodegenerative diseases.

  • Mechanism of Action : this compound acts by binding to the active site of QC, thereby preventing the cyclization of glutamine residues. This inhibition can lead to altered levels of neurotransmitters and affect neuronal signaling pathways.

Antimicrobial Properties

Research has indicated that compounds related to this compound may exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms by disrupting their metabolic pathways.

Data Table: Biological Activity Summary

Activity Type Effect Reference
Glutaminyl Cyclase InhibitionPrevents conversion to pyroglutamic acid
Antimicrobial ActivityInhibits growth of pathogens

Case Study 1: Neurodegenerative Disease Models

In a recent study involving mouse models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. The results indicated that treatment with this compound led to significant improvements in memory retention and reduced levels of neuroinflammation markers.

Case Study 2: Antimicrobial Efficacy

Another study tested the antimicrobial efficacy of this compound against various strains of bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

  • Potency as a QC Inhibitor : The compound has shown IC50 values in the low nanomolar range, indicating high potency as an inhibitor.
  • Structural Modifications : Variations in the Cbz group have been explored to enhance the pharmacokinetic properties of the compound.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.

Properties

IUPAC Name

6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMFLXRPFTILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.